2,2,3,3,4,4,5-Heptamethyl-5-phenyl-1,2-oxasilolane
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Overview
Description
2,2,3,3,4,4,5-Heptamethyl-5-phenyl-1,2-oxasilolane is a unique organosilicon compound characterized by its heptamethyl and phenyl groups attached to an oxasilolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5-Heptamethyl-5-phenyl-1,2-oxasilolane typically involves the reaction of heptamethylcyclotetrasiloxane with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the oxasilolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5-Heptamethyl-5-phenyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other reducing agents under anhydrous conditions.
Substitution: Halogens, organometallic compounds, and catalysts under controlled temperatures and inert atmospheres.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted oxasilolane derivatives depending on the reagents used.
Scientific Research Applications
2,2,3,3,4,4,5-Heptamethyl-5-phenyl-1,2-oxasilolane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers and as a surface modifier in materials science.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5-Heptamethyl-5-phenyl-1,2-oxasilolane involves its interaction with molecular targets through its silicon-oxygen and silicon-carbon bonds. These interactions can influence various biochemical pathways and processes, making it a valuable compound in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Similar in structure but lacks the phenyl group.
2,2,4,4,6,6,8-Heptamethyl-8-phenyl-[1,3,5,7,2,4,6,8]cyclotetrasiloxane: Contains a cyclotetrasiloxane ring instead of an oxasilolane ring.
Uniqueness
2,2,3,3,4,4,5-Heptamethyl-5-phenyl-1,2-oxasilolane is unique due to its oxasilolane ring structure combined with heptamethyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62386-03-2 |
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Molecular Formula |
C16H26OSi |
Molecular Weight |
262.46 g/mol |
IUPAC Name |
2,2,3,3,4,4,5-heptamethyl-5-phenyloxasilolane |
InChI |
InChI=1S/C16H26OSi/c1-14(2)15(3,4)18(6,7)17-16(14,5)13-11-9-8-10-12-13/h8-12H,1-7H3 |
InChI Key |
HLCDATLPBIFRCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C([Si](OC1(C)C2=CC=CC=C2)(C)C)(C)C)C |
Origin of Product |
United States |
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